アミン CAS No. 1094641-71-0](/img/structure/B1386057.png)
[(3-メトキシ-4-メチルフェニル)メチル](プロピル)アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-4-methylphenyl)methylamine is a chemical compound that belongs to the amphetamine class of psychoactive substances. It has a CAS Number of 1094641-71-0 and a linear formula of C12H19NO .
Molecular Structure Analysis
The molecular weight of (3-Methoxy-4-methylphenyl)methylamine is 193.28 g/mol. The linear formula is C12H19NO . Unfortunately, the specific details about the molecular structure are not available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Methoxy-4-methylphenyl)methylamine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 193.28 g/mol and a linear formula of C12H19NO .
作用機序
The exact mechanism of action of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA is not fully understood, but it is thought to involve the activation of TAAR1 receptors. This activation may lead to the release of dopamine and other neurotransmitters, which can produce a range of physiological and psychological effects.
Biochemical and Physiological Effects
Studies have shown that [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA can produce a range of effects on the body and mind. These include increased heart rate and blood pressure, enhanced cognitive function, and altered mood and perception. However, the exact effects can vary depending on the dose and individual sensitivity to the compound.
実験室実験の利点と制限
One advantage of using [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA in lab experiments is its high affinity for TAAR1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that the compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the compound's psychoactive properties may make it difficult to control for confounding variables in experiments.
将来の方向性
There are several future directions for research on [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to determine its long-term effects on the body and mind. Finally, research is needed to develop more selective and potent TAAR1 agonists that can be used as potential drug candidates.
合成法
The synthesis method of [(3-Methoxy-4-methylphenyl)methyl](propyl)amineEA involves the reaction of 3-methoxy-4-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. This synthesis method has been well-established in the literature, and the purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
抗がん研究
この化合物は、抗がん剤発見の可能性について研究されています。 リンカーモードアプローチを用いて合成された関連化合物は、タモキシフェンと比較して結合自由エネルギーの値がより負の値を示し、分子ドッキング研究で有望な結果を示しました。これは、ERα阻害を介した乳がんに対する細胞毒性活性の可能性を示唆しています .
分子ドッキング研究
これは、分子と標的タンパク質間の相互作用を予測する分子ドッキング研究に計算化学で用いられ、特定の作用を持つ薬剤の設計に不可欠です .
Safety and Hazards
The compound (3-Methoxy-4-methylphenyl)methylamine comes with several safety precautions. It is advised to keep the compound out of reach of children, avoid breathing its dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
特性
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
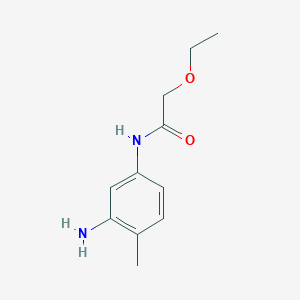
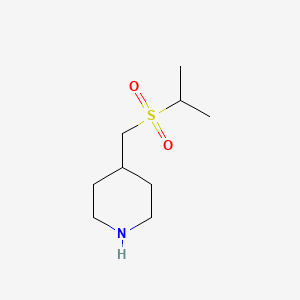
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
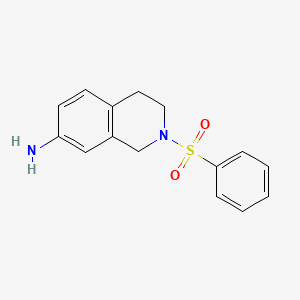
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
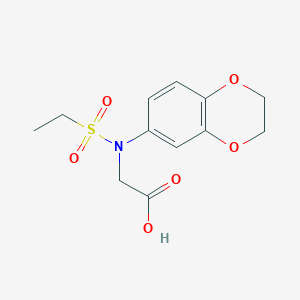
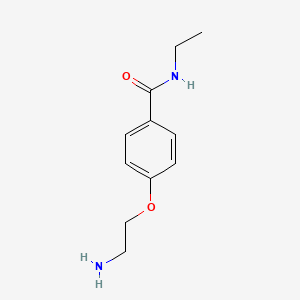


![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)